molecular formula C7H10N4O B12108169 (2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole

(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole

Cat. No.: B12108169
M. Wt: 166.18 g/mol
InChI Key: DBHRKAFVWRKTKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole is a complex organic compound characterized by its unique azido group and hexahydro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole typically involves multiple steps, starting from readily available precursors. One common method involves the azidation of a suitable precursor under controlled conditions. The reaction conditions often include the use of azide salts, such as sodium azide, in the presence of a suitable solvent and catalyst to facilitate the azidation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: Reduction of the azido group can yield amines or other reduced products.

    Substitution: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it valuable in bioconjugation and drug development.

Properties

IUPAC Name

8-azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-10-9-6-5-3-11-2-1-4(12-5)7(6)11/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHRKAFVWRKTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3C(C2C1O3)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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